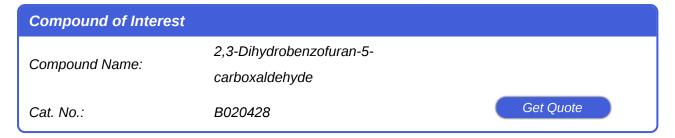


# A Comparative Spectroscopic Analysis of 2,3-Dihydrobenzofuran-5-carboxaldehyde and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2,3-Dihydrobenzofuran-5-carboxaldehyde** and two of its derivatives: 2-methyl-**2,3-dihydrobenzofuran-5-carboxaldehyde**. This objective analysis, supported by experimental data, aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and drug development.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data obtained from <sup>1</sup>H Nuclear Magnetic Resonance (NMR), <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

#### <sup>1</sup>H NMR Spectral Data



Compound	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment
2,3-Dihydrobenzofuran-5-carboxaldehyde	9.81 (s, 1H, -CHO), 7.68 (d, J=8.4 Hz, 1H, Ar-H), 7.62 (s, 1H, Ar-H), 6.88 (d, J=8.4 Hz, 1H, Ar-H), 4.65 (t, J=8.8 Hz, 2H, -OCH <sub>2</sub> -), 3.25 (t, J=8.8 Hz, 2H, -CH <sub>2</sub> -)
2-Methyl-2,3-dihydrobenzofuran-5- carboxaldehyde	9.80 (s, 1H, -CHO), 7.65 (d, J=8.4 Hz, 1H, Ar-H), 7.58 (s, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 5.01 (m, 1H, -OCH(CH <sub>3</sub> )-), 3.35 (dd, J=15.6, 8.8 Hz, 1H, -CH <sub>2</sub> -), 2.85 (dd, J=15.6, 7.6 Hz, 1H, -CH <sub>2</sub> -), 1.50 (d, J=6.4 Hz, 3H, -CH <sub>3</sub> )
7-Methoxy-2,3-dihydrobenzofuran-5- carboxaldehyde	9.78 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 4.62 (t, J=8.8 Hz, 2H, -OCH <sub>2</sub> -), 3.90 (s, 3H, -OCH <sub>3</sub> ), 3.23 (t, J=8.8 Hz, 2H, -CH <sub>2</sub> -)

<sup>13</sup>C NMR Spectral Data

Compound	Chemical Shift ( $\delta$ ) ppm, Assignment
2,3-Dihydrobenzofuran-5-carboxaldehyde	191.5 (-CHO), 164.8 (C-7a), 131.8 (C-5), 130.5 (C-4), 128.5 (C-6), 125.0 (C-3a), 109.5 (C-7), 72.0 (-OCH <sub>2</sub> -), 29.5 (-CH <sub>2</sub> -)
2-Methyl-2,3-dihydrobenzofuran-5- carboxaldehyde	191.4 (-CHO), 164.5 (C-7a), 131.5 (C-5), 130.2 (C-4), 128.8 (C-6), 124.8 (C-3a), 109.2 (C-7), 80.5 (-OCH(CH <sub>3</sub> )-), 36.5 (-CH <sub>2</sub> -), 21.8 (-CH <sub>3</sub> )[1]
7-Methoxy-2,3-dihydrobenzofuran-5- carboxaldehyde	191.2 (-CHO), 158.0 (C-7a), 148.5 (C-7), 132.0 (C-5), 129.0 (C-4), 125.5 (C-3a), 115.0 (C-6), 72.2 (-OCH <sub>2</sub> -), 56.0 (-OCH <sub>3</sub> ), 29.8 (-CH <sub>2</sub> -)

## **IR Spectral Data**



Compound	Wavenumber (cm⁻¹), Assignment
2,3-Dihydrobenzofuran-5-carboxaldehyde	~2920 (C-H, aliphatic), ~2850 & ~2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1260 (C-O, ether)[2][3][4]
2-Methyl-2,3-dihydrobenzofuran-5- carboxaldehyde	~2960 (C-H, aliphatic), ~2860 & ~2760 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1605 (C=C, aromatic), ~1255 (C-O, ether)[5]
7-Methoxy-2,3-dihydrobenzofuran-5- carboxaldehyde	~2930 (C-H, aliphatic), ~2840 & ~2740 (C-H, aldehyde), ~1675 (C=O, aldehyde), ~1610 (C=C, aromatic), ~1270 (C-O, ether)

**UV-Vis Spectral Data** 

Compound	λmax (nm), Solvent
2,3-Dihydrobenzofuran-5-carboxaldehyde	~285, ~320 (Shoulder), Ethanol[6]
2-Methyl-2,3-dihydrobenzofuran-5- carboxaldehyde	~287, ~322 (Shoulder), Ethanol
7-Methoxy-2,3-dihydrobenzofuran-5- carboxaldehyde	~290, ~325 (Shoulder), Ethanol

**Mass Spectrometry Data** 

Compound	m/z, Interpretation
2,3-Dihydrobenzofuran-5-carboxaldehyde	148 (M+), 147 (M-H)+, 119 (M-CHO)+
2-Methyl-2,3-dihydrobenzofuran-5- carboxaldehyde	162 (M <sup>+</sup> ), 161 (M-H) <sup>+</sup> , 147 (M-CH <sub>3</sub> ) <sup>+</sup> , 133 (M-CHO) <sup>+</sup> [5]
7-Methoxy-2,3-dihydrobenzofuran-5- carboxaldehyde	178 (M+), 177 (M-H)+, 163 (M-CH <sub>3</sub> )+, 149 (M-CHO)+[7]

## **Experimental Protocols**

The following are generalized protocols for the spectroscopic techniques used in this guide.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Shimming is performed to optimize the homogeneity of the magnetic field.
- Data Acquisition: For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is ground with
  potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be
  prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl
  or KBr).
- Instrument Setup: A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded.
- Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded.
- Data Analysis: The positions of the absorption bands (in cm<sup>-1</sup>) are correlated with the characteristic vibrational frequencies of functional groups.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

• Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.



- Instrument Setup: The spectrophotometer is calibrated using a blank solution (the pure solvent).
- Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-800 nm).
- Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

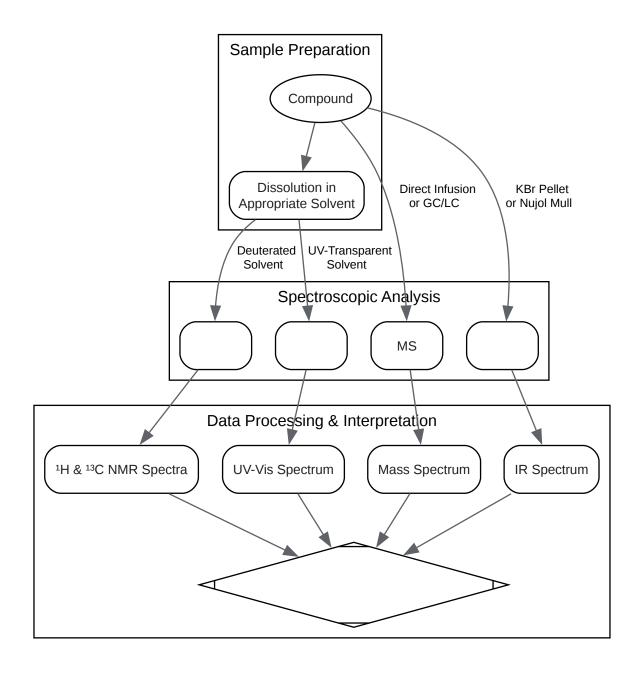
### **Mass Spectrometry (MS)**

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

## **Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.





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